2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- typically involves the reaction between a piperidino derivative and a butanone derivative. One common method involves the reaction of 4-(4,4-diphenyl-1-piperidinyl)butanone with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2,6-Dimethyl-1-piperidinyl)-1-phenyl-1-butanone
- 4-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-1-(4-isopropylphenyl)-1-butanol
Uniqueness
What sets 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- apart from similar compounds is its unique structural features and the specific functional groups attached to the piperidine ring. These structural differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
91075-47-7 |
---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(4,4-diphenylpiperidin-1-yl)butan-2-one |
InChI |
InChI=1S/C21H25NO/c1-18(23)12-15-22-16-13-21(14-17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11H,12-17H2,1H3 |
InChI Key |
CQFMKKDCMBTQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.